
3-(Benzylsulfamoyl)-N-hydroxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzylsulfamoyl)-N-hydroxypropanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylsulfamoyl group attached to a propanamide backbone, with an additional hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfamoyl)-N-hydroxypropanamide typically involves the following steps:
Formation of Benzylsulfamoyl Chloride: Benzylamine is reacted with chlorosulfonic acid to form benzylsulfamoyl chloride.
Reaction with Propanamide: The benzylsulfamoyl chloride is then reacted with N-hydroxypropanamide in the presence of a base such as triethylamine to yield the desired compound.
The reaction conditions often include maintaining a low temperature to prevent side reactions and using an inert atmosphere to avoid moisture and oxygen interference.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
化学反应分析
Types of Reactions
3-(Benzylsulfamoyl)-N-hydroxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of benzylsulfamoyl-N-oxopropanamide.
Reduction: Formation of 3-(benzylsulfamoyl)propanamine.
Substitution: Various substituted benzylsulfamoyl derivatives depending on the nucleophile used.
科学研究应用
3-(Benzylsulfamoyl)-N-hydroxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-(Benzylsulfamoyl)-N-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes. The benzylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
N-hydroxypropanamide: A simpler analog without the benzylsulfamoyl group.
Benzylamine: A precursor in the synthesis of benzylsulfamoyl derivatives.
Uniqueness
3-(Benzylsulfamoyl)-N-hydroxypropanamide is unique due to its combination of a benzylsulfamoyl group and a hydroxylated propanamide backbone This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot
属性
CAS 编号 |
919996-76-2 |
|---|---|
分子式 |
C10H14N2O4S |
分子量 |
258.30 g/mol |
IUPAC 名称 |
3-(benzylsulfamoyl)-N-hydroxypropanamide |
InChI |
InChI=1S/C10H14N2O4S/c13-10(12-14)6-7-17(15,16)11-8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2,(H,12,13) |
InChI 键 |
VMDRZYCSVXLERL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CCC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


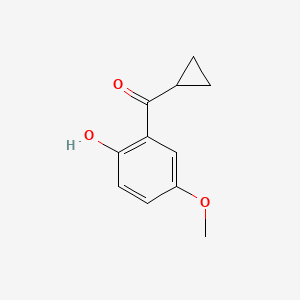
![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)

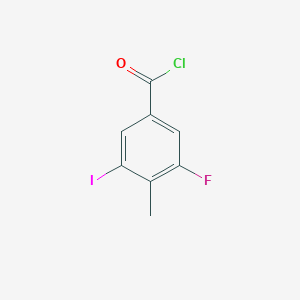
![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)

![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
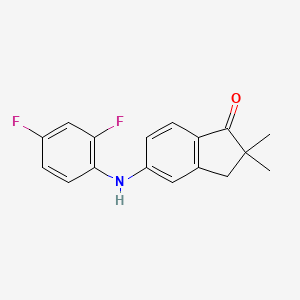
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)
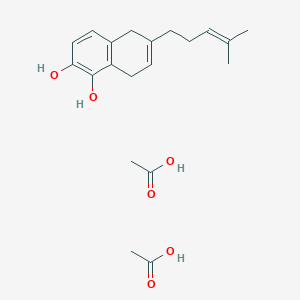
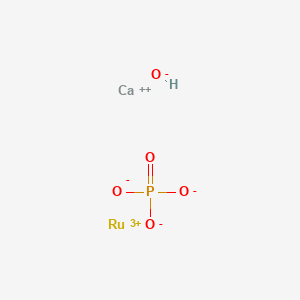
![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)

